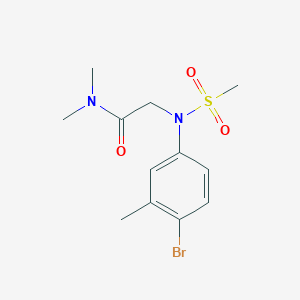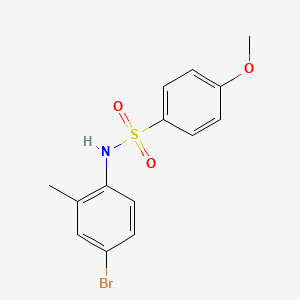![molecular formula C14H10ClFO2 B5755666 3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B5755666.png)
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde
説明
3-Chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10ClFO2 and its molecular weight is 264.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is 264.0353354 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Regioselective Protection in Organic Synthesis
The regioselective protection of hydroxyl groups in benzaldehydes, similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde, is a significant process in organic synthesis. Plourde and Spaetzel (2002) demonstrated the successful protection of the 4-hydroxyl group in 3,4-dihydroxy-benzaldehyde using various protecting groups, achieving yields between 67-75% (Plourde & Spaetzel, 2002).
Antimicrobial Additives in Oils and Fuels
Talybov et al. (2022) investigated the synthesis of compounds similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde as antimicrobial additives in lubricating oils and fuels. They reported the stereoselective formation of these compounds and their potential as antimicrobial additives (Talybov, Akhmedova, & Yusubov, 2022).
Bioconversion Potential in Fungal Metabolism
Research by Lauritsen and Lunding (1998) on the white-rot fungus Bjerkandera adusta showed its ability to bioconvert compounds similar to 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. Their study explored the production of novel halogenated aromatic compounds, indicating the fungus's potential in environmental biotechnology (Lauritsen & Lunding, 1998).
Pd-Catalyzed Ortho C-H Hydroxylation
Chen, Ozturk, and Sorensen (2017) described a Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a unique directing group, relevant to the structural analogs of 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This process could have implications for the synthesis of complex molecules in pharmaceuticals (Chen, Ozturk, & Sorensen, 2017).
Fluorinated Microporous Polyaminals for CO2 Adsorption
Li, Zhang, and Wang (2016) utilized derivatives of benzaldehydes, like 4-fluorobenzaldehyde, to synthesize microporous polyaminals. These materials demonstrated high CO2 adsorption, indicating potential applications in environmental remediation and gas separation technologies (Li, Zhang, & Wang, 2016).
特性
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKHZNCGTUJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[3-(pyrrolidin-1-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B5755593.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-THIADIAZOL-2-YL)CARBAMOYL]PHENYL ACETATE](/img/structure/B5755602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)
![4-methoxy-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B5755616.png)

![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)
![2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5755644.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide](/img/structure/B5755647.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)

